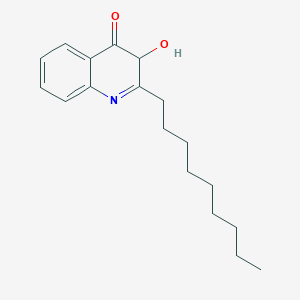
3-hydroxy-2-nonyl-3H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-nonyl-3H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 3-position and a nonyl chain at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nonyl-3H-quinolin-4-one typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-nonylaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 2-nonyl-4-hydroxyquinoline. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2-nonyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroquinoline derivative.
Substitution: The nonyl chain at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-nonyl-3H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-heptyl-3-hydroxy-4-quinolone: Known for its role as a signaling molecule in bacterial communication.
4-hydroxy-2-quinolone: Studied for its broad-spectrum antimicrobial activity.
2-hydroxyquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
3-hydroxy-2-nonyl-3H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nonyl chain at the 2-position enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic targets .
Eigenschaften
Molekularformel |
C18H25NO2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-hydroxy-2-nonyl-3H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,18,21H,2-8,13H2,1H3 |
InChI-Schlüssel |
YADOTSYBJACVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


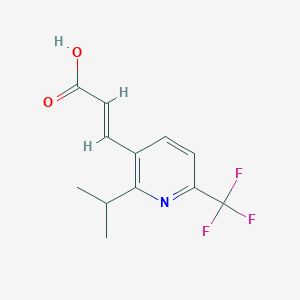
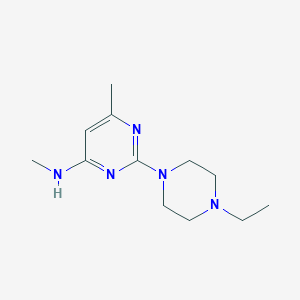
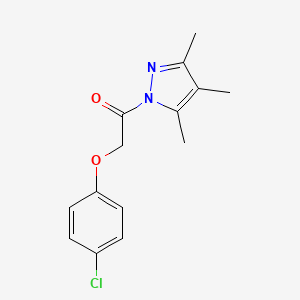
![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)
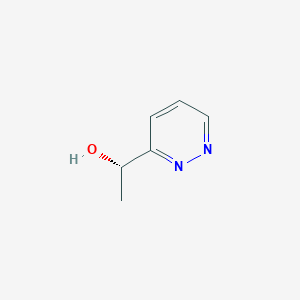
![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)
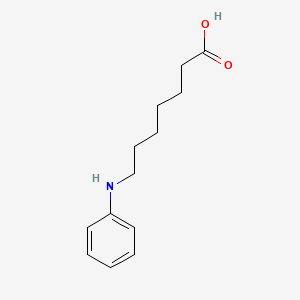
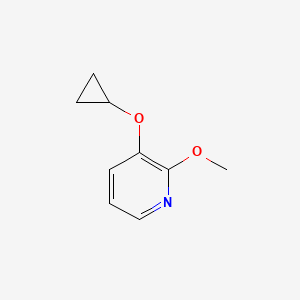
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)
